molecular formula C13H7ClN4 B1371660 4-(6-Chloroimidazo[1,2-b]pyridazin-3-yl)benzonitrile CAS No. 1082604-63-4

4-(6-Chloroimidazo[1,2-b]pyridazin-3-yl)benzonitrile

Cat. No.: B1371660
CAS No.: 1082604-63-4
M. Wt: 254.67 g/mol
InChI Key: XEVRTNQTEZIXOW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 6-chloroimidazo[1,2-b]pyridazine with a suitable benzonitrile derivative under specific conditions . The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate and a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-(6-Chloroimidazo[1,2-b]pyridazin-3-yl)benzonitrile can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(6-Chloroimidazo[1,2-b]pyridazin-3-yl)benzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(6-Chloroimidazo[1,2-b]pyridazin-3-yl)benzonitrile involves its interaction with specific molecular targets. The imidazo[1,2-b]pyridazine ring system can bind to the hinge region of kinases, thereby inhibiting their activity. This interaction is crucial for its potential use as a kinase inhibitor in medicinal chemistry . The compound may also interact with other proteins and enzymes, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(6-Chloroimidazo[1,2-b]pyridazin-3-yl)benzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzonitrile group enhances its ability to interact with various biological targets, making it a valuable compound in drug discovery .

Properties

IUPAC Name

4-(6-chloroimidazo[1,2-b]pyridazin-3-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7ClN4/c14-12-5-6-13-16-8-11(18(13)17-12)10-3-1-9(7-15)2-4-10/h1-6,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEVRTNQTEZIXOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C2=CN=C3N2N=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301218011
Record name 4-(6-Chloroimidazo[1,2-b]pyridazin-3-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301218011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1082604-63-4
Record name 4-(6-Chloroimidazo[1,2-b]pyridazin-3-yl)benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1082604-63-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(6-Chloroimidazo[1,2-b]pyridazin-3-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301218011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the key structural features of 4-(6-Chloroimidazo[1,2-b]pyridazin-3-yl)benzonitrile as revealed by the study?

A1: The study reveals that this compound has a planar imidazopyridazine ring system with a maximum deviation of 0.015 Å []. This ring system is inclined at an angle of 11.31° to the benzene ring of the benzonitrile group []. The crystal structure analysis shows that the molecules interact with each other through C—H⋯Cl and C—H⋯N interactions [].

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